molecular formula C15H17F5N2 B5297854 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

Cat. No. B5297854
M. Wt: 320.30 g/mol
InChI Key: YURKBMGWFGKUCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as PFBD, is a chemical compound that has been of interest to researchers due to its unique properties. PFBD is a spirocyclic compound that contains a diazaspiro ring and a pentafluorobenzyl group. The compound has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride acts as a ligand for certain receptors in the brain, including the sigma-1 receptor. The compound has been shown to modulate the activity of these receptors, which can have effects on various physiological processes. The exact mechanism of action of 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride is still being studied.
Biochemical and Physiological Effects
7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been shown to have various effects on biochemical and physiological processes. The compound has been shown to modulate calcium signaling, which can affect cell proliferation and differentiation. 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has several advantages for lab experiments. The compound has a high affinity for certain receptors, making it a useful tool for studying these receptors. 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride is also fluorescent, making it useful for imaging cells and tissues. However, 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has some limitations. The compound is relatively unstable and may degrade over time, which can affect its usefulness in experiments.

Future Directions

There are several future directions for research on 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride. One potential area of study is the development of new synthetic methods for the compound, which could improve its stability and usefulness in experiments. Another area of study is the investigation of the compound's effects on other physiological processes, such as inflammation and oxidative stress. Additionally, 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride could be studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Synthesis Methods

7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis typically involves the use of a pentafluorobenzyl amine and a spirocyclic diketone, which react to form the spirocyclic compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has been studied for its potential applications in scientific research. The compound has been shown to have a high affinity for certain receptors in the brain, making it a useful tool for studying these receptors. 7-(pentafluorobenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride has also been used as a fluorescent probe for imaging cells and tissues.

properties

IUPAC Name

7-[(2,3,4,5,6-pentafluorophenyl)methyl]-2,7-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F5N2/c16-10-9(11(17)13(19)14(20)12(10)18)6-22-5-1-2-15(8-22)3-4-21-7-15/h21H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURKBMGWFGKUCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC2)CN(C1)CC3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F5N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Pentafluorobenzyl)-2,7-diazaspiro[4.5]decane

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